2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Description
2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14ClN3OS and its molecular weight is 379.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as schiff bases of benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine, have been studied for their anticonvulsant activities . These compounds are more effective against maximal electroshock (MES) induced convulsions .
Mode of Action
It can be inferred from related compounds that they may interact with their targets to inhibit convulsions
Biochemical Pathways
Related compounds have been shown to be effective against mes induced convulsions , suggesting that they may affect pathways related to neuronal signaling and excitability.
Result of Action
Related compounds have been shown to be effective against mes induced convulsions , suggesting that they may have neuroprotective effects.
Action Environment
The synthesis of related compounds has been shown to be influenced by the choice of solvent and reaction conditions .
Biological Activity
The compound 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a member of the thiazolo[5,4-b]pyridine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H14ClN3S, with a molecular weight of approximately 305.82 g/mol. The structure comprises a thiazolo[5,4-b]pyridine core linked to a 4-chlorophenyl group via an acetamide linkage. This unique configuration contributes to its biological activity.
The primary biological target of this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. The compound acts as an inhibitor of PI3K, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. Inhibition of this pathway can lead to decreased cell proliferation and survival in cancer cells where this pathway is often dysregulated.
Biological Activity and Therapeutic Applications
Research has demonstrated that thiazolo[5,4-b]pyridine derivatives exhibit significant antitumor activity. For instance, studies indicate that related compounds have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells and HCT-116 colon cancer cells). The following table summarizes key findings from recent studies:
Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|
This compound | PI3K | 3.6 | MCF-7 |
Related Thiazole Derivative | PI3K | 1.61 ± 1.92 | A549 |
Another Thiazole Compound | Bcl-2 | <10 | Jurkat Cells |
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer potential of thiazolo[5,4-b]pyridine derivatives, including our compound, against multiple cancer cell lines. Results indicated significant cytotoxic effects attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway.
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in the PI3K pathway primarily through hydrophobic contacts, suggesting a strong binding affinity that could be exploited for therapeutic purposes.
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[5,4-b]pyridine derivatives is influenced by various substituents on the phenyl rings. For example:
- The presence of electron-donating groups (e.g., methoxy groups) enhances cytotoxicity.
- Substituents at specific positions on the thiazole ring also play a critical role in modulating activity against cancer cells.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-15-7-3-13(4-8-15)12-18(25)23-16-9-5-14(6-10-16)19-24-17-2-1-11-22-20(17)26-19/h1-11H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPYCZYAHTWWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.